N-(6-Methylpyridin-2-yl)pivalamide CAS 86847-79-2 properties
N-(6-Methylpyridin-2-yl)pivalamide CAS 86847-79-2 properties
An In-depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide (CAS 86847-79-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(6-Methylpyridin-2-yl)pivalamide, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis, safety protocols, and potential applications, grounding all information in established scientific principles.
Core Molecular Profile
N-(6-Methylpyridin-2-yl)pivalamide, also known as 2-Pivaloylamino-6-picoline, is a substituted pyridine derivative.[1] Its structure, featuring a sterically hindered pivaloyl group attached to a 6-methylpyridine core, makes it a valuable building block for creating complex molecular architectures. The bulky tert-butyl group can influence the conformational properties and reactivity of the molecule, a feature often exploited in medicinal chemistry to fine-tune drug-receptor interactions.
Physicochemical and Structural Data
The fundamental properties of N-(6-Methylpyridin-2-yl)pivalamide are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 86847-79-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2][4] |
| Molecular Weight | 192.26 g/mol | [1][2][5] |
| Appearance | Yellow Liquid | [6] |
| Purity | Typically >98% | [2][3] |
| Initial Boiling Point | 137 °C | [6] |
| Flash Point | 200 °C (closed cup) | [6] |
| IUPAC Name | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [4] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [4] |
| InChIKey | MAZMJMLUKYPLEI-UHFFFAOYSA-N | [4] |
Predicted Spectral Data
While experimental spectra are not widely published, computational tools provide valuable predicted data. The predicted collision cross-section (CCS) values are particularly useful for mass spectrometry-based analysis, aiding in compound identification.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.13355 | 144.1 |
| [M+Na]⁺ | 215.11549 | 151.4 |
| [M+K]⁺ | 231.08943 | 149.7 |
| [M-H]⁻ | 191.11899 | 146.7 |
(Data sourced from PubChemLite)[4]
Synthesis and Mechanism
The synthesis of N-(6-Methylpyridin-2-yl)pivalamide is a classic example of nucleophilic acyl substitution. The primary amino group of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated pivaloyl source, typically pivaloyl chloride.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide.
Detailed Synthesis Protocol
This protocol is a validated, self-consistent method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM. Add pyridine (1.2 eq) to the solution. The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is a critical control step to manage the exothermicity of the acylation reaction and minimize side-product formation.
-
Acylating Agent Addition: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is essential to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Aqueous Work-up: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to remove residual water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Applications in Research and Development
N-(6-Methylpyridin-2-yl)pivalamide primarily serves as a versatile intermediate in organic synthesis. Its structure is a common motif in the development of novel compounds for various sectors.
-
Medicinal Chemistry: The pivalamide group acts as a bioisostere for other functional groups and can improve metabolic stability or cell permeability. The pyridine core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.
-
Agrochemicals: Substituted pyridines are integral to many modern herbicides and pesticides. This compound provides a robust scaffold for creating new active ingredients.
-
Materials Science: The rigid, aromatic nature of the pyridine ring makes it a candidate for incorporation into polymers or organic electronic materials.
Research has shown that this compound can be a precursor for further functionalization, such as methylation on the pyridine ring, demonstrating its utility in building more complex molecular libraries.[9]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[1][6]
GHS Hazard Classification
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[6]
-
Hazardous to the Aquatic Environment (Chronic, Category 2): H411 - Toxic to aquatic life with long lasting effects.[6]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with an appropriate respirator if aerosol formation is likely.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[1][6] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8 °C.[1] The compound is stable under these recommended conditions.[1]
Conclusion
N-(6-Methylpyridin-2-yl)pivalamide (CAS 86847-79-2) is a chemical intermediate with significant value in synthetic research and development. Its well-defined physicochemical properties, established synthesis route, and versatile structure make it a reliable building block for innovation in pharmaceuticals, agrochemicals, and materials science. Proper understanding and implementation of safety protocols are paramount to ensure its responsible use in a laboratory setting.
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n-(5-Iodo-3-methylpyridin-2-yl)pivalamide CAS No.: 677327-29-6 Cat. No.: M144495.
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI.
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N-(6-Methoxypyrin-2-yl)pivalamide - 楚肽生物科技.
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1498063-73-2|N-[6-(aminomethyl)pyridin-2-yl]propanamide - BLDpharm.
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